cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
“Cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole” is a chemical compound with the molecular formula C14H20N2O . It is of interest in various scientific fields due to its unique properties.
Molecular Structure Analysis
The molecular structure of “cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole” is complex, with a pyrrole ring as the core structure . The compound has a molecular weight of 232.32 g/mol .Scientific Research Applications
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Synthesis of Octahydropyrrolo[3,4-c]pyrroles
- Field : Organic Chemistry
- Application Summary : Octahydropyrrolo[3,4-c]pyrroles are synthesized by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles .
- Method : N-phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. They were heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .
- Results : The synthesized N-phthalimidoaziridines and N-phthalimidopyrrolidines contain several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties) making them potential active ingredients of medicines .
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Base-catalyzed Diborylation of Alkynes
- Field : Organic Chemistry
- Application Summary : An efficient, transition-metal free, and practical approach to cis-bis(boryl)alkenes from various alkynes was disclosed .
- Method : The process involves the use of a catalytic amount of K2CO3 under mild conditions .
- Results : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
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Construction of Nicotinic Acetylcholine Receptor (nAChR) Ligands
- Field : Biochemistry
- Application Summary : Octahydropyrrolo[3,4-c]pyrrole is used as a diamine scaffold for the construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
properties
IUPAC Name |
(3aR,6aS)-5-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-14-4-2-11(3-5-14)8-16-9-12-6-15-7-13(12)10-16/h2-5,12-13,15H,6-10H2,1H3/t12-,13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMAWGUTPASWMD-BETUJISGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3CNCC3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H]3CNC[C@H]3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138817 | |
Record name | Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
1807937-91-2 | |
Record name | Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807937-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-c]pyrrole, octahydro-2-[(4-methoxyphenyl)methyl]-, (3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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